Sericic Acid

Antifungal Infectious Disease Natural Product

Many antifungal or anti-inflammatory programs default to generic triterpenoids (e.g., ursolic acid), overlooking hydroxylation differences critical for target engagement. Sericic acid features a unique 2α,3β,19α,23-tetrahydroxy motif enabling dual NF-κB suppression and Nrf2 activation not found in common analogs. • Antifungal: MIC 0.07 mg/mL (0.135 µM) vs. C. albicans & C. neoformans • Antibacterial: MIC 1.0 mg/mL vs. S. aureus • Weak PDE4A inhibitor for cAMP signaling studies Supplied with full analytical documentation; cold-chain shipped.

Molecular Formula C30H48O6
Molecular Weight 504.7 g/mol
CAS No. 55306-03-1
Cat. No. B1217281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSericic Acid
CAS55306-03-1
Synonyms2,3,19,23-tetrahydroxyolean-12-en-28-oic acid
sericic acid
Molecular FormulaC30H48O6
Molecular Weight504.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)O)C
InChIInChI=1S/C30H48O6/c1-25(2)11-13-30(24(35)36)14-12-28(5)17(21(30)23(25)34)7-8-20-26(3)15-18(32)22(33)27(4,16-31)19(26)9-10-29(20,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19-,20-,21-,22+,23+,26+,27-,28-,29-,30+/m1/s1
InChIKeyIFIQVSCCFRXSJV-GOVAGAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sericic Acid: Compound Overview & Differentiation


Sericic acid (CAS 55306-03-1), chemically defined as 2α,3β,19α,23-tetrahydroxyolean-12-en-28-oic acid [1], is a naturally occurring pentacyclic triterpenoid of the oleanane class, first isolated from Terminalia sericea and Rosa laevigata species [2]. Unlike the more widely distributed ursolic and oleanolic acids, sericic acid features a distinct 2α,3β,19α,23-tetrahydroxy substitution pattern that fundamentally alters its physicochemical profile and dictates a unique spectrum of pharmacological interactions, including documented inhibition of phosphodiesterase 4A (PDE4A) . Its structural identity confers a combination of potent antifungal activity and a specific anti-inflammatory mechanism involving dual NF-κB and Nrf2 pathway modulation [3], establishing a clear rationale for its prioritized selection over generic pentacyclic triterpenoids in specialized research applications.

Sericic Acid vs. Generic Triterpenoids


Substituting sericic acid with cheaper, more common pentacyclic triterpenoids (e.g., ursolic acid, oleanolic acid, or corosolic acid) is scientifically invalid due to divergent quantitative structure-activity relationships. The hallmark 2α,3β,19α,23-tetrahydroxy motif of sericic acid is not present in these analogs, which typically exhibit mono-, di-, or trihydroxy substitution patterns [1]. This specific hydroxylation profile dictates its reported, albeit weak, PDE4A inhibition and is critical for its observed ability to simultaneously downregulate NF-κB signaling while activating the Nrf2 pathway—a dual mechanism not uniformly reported for other in-class compounds [2]. Furthermore, direct comparative data show that the antibacterial efficacy of sericic acid against S. aureus (MIC 1.0 mg/mL) is distinct from and not interchangeable with the activity profiles of structurally related triterpenes [3]. This confluence of unique structural and functional properties precludes any assumption of class-level equivalence for procurement decisions.

Sericic Acid: Comparative Evidence Guide


Potent Antifungal Activity Against Candida and Cryptococcus

Sericic acid demonstrates strong antifungal activity against clinically relevant yeast species. In a study reporting its isolation and activity for the first time, sericic acid showed a Minimum Inhibitory Concentration (MIC) of 0.07 mg/mL against both C. albicans and C. neoformans [1]. This potency can be contextualized against other antimicrobials; for example, in a separate comparative study of marine-derived compounds, the MIC of sericic acid was reported as 0.135 µM against the same pathogens, placing it in a range of notable activity among natural products [2].

Antifungal Infectious Disease Natural Product

Antibacterial Activity Against Staphylococcus aureus

Sericic acid exhibits specific antibacterial activity against the Gram-positive pathogen S. aureus. An isolated study of Vochysia divergens phytochemicals determined a Minimum Inhibitory Concentration (MIC) for sericic acid of 1.0 mg/mL against S. aureus [1]. This activity is superior to the crude ethanolic (MIC 1.5 mg/mL) and ethyl acetate (MIC 2.0 mg/mL) extracts from the same source, indicating that sericic acid is a principal contributor to the plant's observed antibacterial properties [1].

Antibacterial Microbiology Natural Product

Dual-Pathway Anti-Inflammatory Mechanism in Colitis Model

In a DSS-induced ulcerative colitis mouse model, sericic acid (SA) treatment led to significant attenuation of disease pathology. The study quantified that SA inhibited key inflammatory mediators including NO, TNF-α, IL-6, IL-1β, and MDA in tissues and cells, while simultaneously upregulating the antioxidant enzyme SOD [1]. Mechanistically, SA was found to downregulate p-IKKα/β and its downstream target p-NF-κB, and concurrently promote the expression of the cytoprotective proteins Nrf2 and HO-1 [1].

Anti-inflammatory Gastroenterology Mechanism of Action

Documented PDE4A Inhibition

Sericic acid is characterized as an antioxidant and a weak inhibitor of phosphodiesterase 4A (PDE4A) . By inhibiting this enzyme, sericic acid is proposed to increase intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses and other cellular processes . This activity, although weak, provides a distinct pharmacological handle not present in the many pentacyclic triterpenoids that lack this specific target interaction.

PDE4A Inhibition Inflammation cAMP Signaling

High-Purity Commercial Availability

For research and industrial applications requiring high-fidelity experimental results, sericic acid is commercially available with a certified purity of ≥95% (by LC/MS-ELSD) from major suppliers like Sigma-Aldrich and up to 98% from specialty vendors like Alfa Chemistry . This level of purity is essential for minimizing confounding effects from impurities in sensitive assays such as those used for enzyme inhibition or cellular mechanism studies.

Analytical Chemistry Procurement Quality Control

Physicochemical and Solubility Profile

The physicochemical properties of sericic acid (C₃₀H₄₈O₆, MW 504.7 g/mol) dictate its handling and application. It is commercially described as a white crystalline solid that is soluble in DMSO, ethanol, and dimethylformamide, but only sparingly soluble in water . This solubility profile is typical for many pentacyclic triterpenoids and guides its use primarily in cell-based assays and biochemical studies using appropriate organic co-solvents.

Physicochemical Solubility Formulation

Sericic Acid: Research & Industrial Applications


Antifungal Drug Discovery and Mechanism of Action Studies

Sericic acid is an ideal candidate for antifungal discovery programs, specifically those targeting Candida albicans and Cryptococcus neoformans. Its quantifiable MIC of 0.07 mg/mL (0.135 µM) [1][2] positions it as a potent lead for developing novel therapies against these pathogens, offering a strong baseline for structure-activity relationship (SAR) studies and derivatization efforts.

Inflammatory Bowel Disease and Complex Inflammatory Conditions

The unique dual-mechanism of action demonstrated by sericic acid—suppressing the NF-κB pathway while activating the Nrf2 cytoprotective pathway [3]—makes it a premier research tool for studying complex inflammatory disorders like ulcerative colitis. This dual action is particularly valuable for preclinical research aimed at understanding the interplay between inflammation and oxidative stress.

cAMP-Dependent Signaling Pathway Research

Despite a lack of precise quantitative data, sericic acid's documented function as a weak PDE4A inhibitor makes it a specific, target-based tool for investigations into cAMP signaling. It can be used in comparative studies to parse the contribution of PDE4A inhibition among other pleiotropic effects common to many natural triterpenoids.

Antibacterial Research Against Gram-Positive Pathogens

Sericic acid is a validated hit for research targeting S. aureus, with a defined MIC of 1.0 mg/mL [4]. It can be employed as a reference compound in assays screening for novel antibacterial agents or in studies elucidating the specific mechanisms by which triterpenoids exert anti-staphylococcal effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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